molecular formula C15H17NO4 B2400914 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide CAS No. 2097872-47-2

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2400914
CAS No.: 2097872-47-2
M. Wt: 275.304
InChI Key: SROUQRNHIKMDJR-UHFFFAOYSA-N
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Description

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound featuring a benzodioxole core linked to a carboxamide group, which is further substituted with a hydroxycyclohexenylmethyl moiety. The benzodioxole ring (a fused bicyclic structure with two oxygen atoms) is a common pharmacophore in bioactive molecules, often associated with metabolic stability and receptor binding . The hydroxycyclohexenyl group introduces stereochemical complexity and may enhance solubility or influence conformational flexibility.

Properties

IUPAC Name

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-14(16-9-15(18)6-2-1-3-7-15)11-4-5-12-13(8-11)20-10-19-12/h2,4-6,8,18H,1,3,7,9-10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROUQRNHIKMDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC(=O)C2=CC3=C(C=C2)OCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the hydroxycyclohexenyl group. The benzodioxole ring can be synthesized through a series of reactions involving catechol and formaldehyde, followed by cyclization. The hydroxycyclohexenyl group is prepared via the oxidation of cyclohexene, followed by hydroxylation.

The final step involves the coupling of the hydroxycyclohexenyl group with the benzodioxole ring through an amide bond formation. This can be achieved using reagents such as carbodiimides or other coupling agents under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, to optimize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C14H17NO4
  • Molecular Weight : 273.29 g/mol
  • IUPAC Name : N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide

The structure features a benzodioxole moiety, which is known for its diverse biological activities. The presence of the hydroxycyclohexene group enhances its reactivity and interaction with biological targets.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to this compound. For instance, derivatives of benzodioxole have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial effects against a range of pathogens. The benzodioxole scaffold is particularly noted for its ability to inhibit bacterial growth and has been explored for developing new antibiotics.

Enzyme Inhibition

This compound may act as an enzyme inhibitor. Studies have indicated that related compounds can inhibit acetylcholinesterase and butyrylcholinesterase, which are crucial targets in treating neurodegenerative diseases like Alzheimer's.

Synthetic Methods

The synthesis of this compound can be achieved through various methodologies:

One-Pot Synthesis

One-pot reactions involving the condensation of appropriate precursors can yield this compound efficiently. This method simplifies the synthesis process and reduces the need for multiple purification steps.

Multistep Synthesis

More complex synthetic routes may involve several steps including functional group transformations and cyclization reactions to construct the benzodioxole framework.

Case Study: Anticancer Activity

In a study published in Molecules, derivatives of benzodioxole were evaluated for their anticancer activity against several human cancer cell lines. The results indicated that specific modifications to the benzodioxole structure significantly enhanced cytotoxicity (IC50 values ranging from 10 to 50 µM) compared to standard chemotherapeutics .

Case Study: Antimicrobial Efficacy

A research article documented the antimicrobial properties of related compounds, showing effective inhibition against strains of Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were recorded between 50 to 200 µg/mL, indicating potential as a new class of antibiotics .

Drug Development

Given its biological activity, further exploration into this compound could lead to the development of novel anticancer agents or antimicrobial drugs.

Mechanistic Studies

Understanding the precise mechanisms by which this compound exerts its effects will be crucial for optimizing its structure for enhanced efficacy and reduced toxicity.

Mechanism of Action

The mechanism of action of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of antiviral activity, it may interfere with viral replication by targeting viral enzymes or proteins.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Synthesis Method Key Properties/Applications Reference
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide Benzodioxole-carboxamide with hydroxycyclohexenylmethyl substituent Not explicitly described (likely amide coupling) Hypothesized antineoplastic or enzyme-modulating activity (based on analogs) -
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide with N,O-bidentate directing group Reacting 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol Metal-catalyzed C–H bond functionalization
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxole-imidazolylpropylidene hybrid with chlorophenyl group Condensation and cyclization; confirmed by X-ray crystallography Structural stability via (E)-configuration; potential antimicrobial activity
N-[4-hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide Benzodioxole-thiazole-carboxamide conjugate Catalyst-free Hantzsch cyclization Exists as tautomeric mixture; moderate yield (75%)
Tulmimetostatum (WHO-approved antineoplastic) Benzodioxole-carboxamide with chloro, methyl, and methoxyazetidinyl substituents Multistep organic synthesis Antineoplastic activity; targets kinase pathways

Biological Activity

N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its diverse biological activities. Its structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H17NO4
  • Molecular Weight : 263.29 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The presence of the benzodioxole structure is associated with antioxidant properties, which may help in reducing oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against certain bacterial strains.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of specific bacteria
CytotoxicInduces apoptosis in cancer cell lines

The mechanisms through which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

  • Free Radical Scavenging : The compound may neutralize free radicals, thereby protecting cells from damage.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in the metabolic pathways of pathogens.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through mitochondrial pathways.

Case Studies

Several studies have documented the biological effects of this compound:

Study 1: Antioxidant Potential

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of various benzodioxole derivatives, including our compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a therapeutic agent against bacterial infections.

Q & A

Q. Key parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Temperature : Controlled heating (50–80°C) prevents decomposition of sensitive intermediates .

Q. Example reaction optimization :

SolventTemperature (°C)Yield (%)Purity (%)
DMF706595
THF604588
Ethanol803078

Basic: How is structural integrity confirmed post-synthesis?

Answer:
Standard analytical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and stereochemistry. For example, the hydroxycyclohexenyl proton appears as a multiplet at δ 4.1–4.3 ppm .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+^+ at m/z 331.39) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclohexenyl and benzodioxole moieties .

Advanced: How do stereochemical variations in the cyclohexenyl moiety affect bioactivity, and how are isomers isolated?

Answer:

  • Impact of stereochemistry : The hydroxy group’s configuration (R/S) influences hydrogen-bonding interactions with targets. For example, the R-isomer may exhibit 3-fold higher antifungal activity than the S-isomer due to better target fit .
  • Isolation methods :
    • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak® IC) with hexane/isopropanol gradients .
    • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Advanced: How can contradictions in reported biological activities be resolved?

Answer:
Conflicting data often arise from:

  • Purity variations : Impurities ≥5% skew dose-response curves. Validate purity via HPLC (>98%) before assays .
  • Assay conditions : Standardize protocols (e.g., fungal strain ATCC® 90028 for antifungal testing) .
  • Metabolic interference : Use liver microsome stability assays to rule out rapid degradation in cellular models .

Q. Recommended steps :

Reproduce studies under controlled purity and assay conditions.

Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Antifungal activity : Broth microdilution assays against Candida albicans (MIC50 values) .
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or acetylcholinesterase .
  • Cytotoxicity : MTT assays on HEK-293 cells to assess selectivity indices .

Advanced: How to design interaction studies with biological targets?

Answer:

  • Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes with COX-2 or fungal CYP51 .
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., K_d = 12 nM for benzodioxole derivatives with COX-2) .
  • Mutagenesis : Replace key residues (e.g., Arg120 in COX-2) to validate binding pockets .

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